molecular formula C14H13ClN2O B2966290 1-Benzyl-3-(3-chlorophenyl)urea CAS No. 13208-27-0

1-Benzyl-3-(3-chlorophenyl)urea

Cat. No. B2966290
CAS RN: 13208-27-0
M. Wt: 260.72
InChI Key: BEWJVMWOMDSJLP-UHFFFAOYSA-N
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Patent
US05821366

Procedure details

A mixture of 1-benzyl-3-(3-chlorophenyl)urea (44.78 g) and cyanoacetic acid (16.11 g) was ground together and then acetic anhydride (48 ml) added. The resulting mixture was heated and stirred at 75°-80° C. for 16 h. It was then allowed to cool, diluted with ether and the product filtered off and washed with ether. This was then recrystallised from toluene with a hot filtration. Yield=20.15 g.
Quantity
44.78 g
Type
reactant
Reaction Step One
Quantity
16.11 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[CH:13]=1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:19]([CH2:21][C:22](O)=[O:23])#[N:20].C(OC(=O)C)(=O)C>CCOCC>[CH2:1]([N:8]([C:22](=[O:23])[CH2:21][C:19]#[N:20])[C:9]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[CH:13]=1)=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
44.78 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=O)NC1=CC(=CC=C1)Cl
Name
Quantity
16.11 g
Type
reactant
Smiles
C(#N)CC(=O)O
Step Two
Name
Quantity
48 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirred at 75°-80° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the product filtered off
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
This was then recrystallised from toluene with a hot filtration

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C1=CC=CC=C1)N(C(=O)NC1=CC(=CC=C1)Cl)C(CC#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.